An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-N-methylaniline
An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-N-methylaniline
Introduction: 2-Fluoro-N-methylaniline is a substituted aromatic amine that serves as a critical building block in organic synthesis.[1] Its unique molecular structure, featuring a fluorine atom ortho to the N-methylamino group, imparts distinct electronic properties and reactivity.[2][3] These characteristics make it a valuable intermediate in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
The fundamental properties of 2-Fluoro-N-methylaniline are summarized below. These data points are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| CAS Number | 1978-38-7 | [1] |
| Molecular Formula | C₇H₈FN | [1][4] |
| Molecular Weight | 125.15 g/mol | [1][4] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1] |
| Density | 1.1 g/cm³ | [1] |
| Refractive Index | n20D 1.54 | [1] |
| Flash Point | 63 °C |
Spectroscopic Profile
While detailed experimental spectra were not fully available, computational and reference data provide insight into its spectroscopic characteristics.
| Spectroscopic Data | Description | Reference |
| ¹³C NMR | Spectral data is available and can be accessed through chemical databases. | [4] |
| Vapor Phase IR | A computed vapor phase infrared spectrum is available for reference. | [5] |
Reactivity and Chemical Behavior
The chemical reactivity of 2-Fluoro-N-methylaniline is largely influenced by the interplay between the electron-donating N-methylamino group and the electron-withdrawing fluorine atom. The fluorine substitution enhances the molecule's reactivity, making it a versatile intermediate for various chemical transformations.[1][2] As an aromatic amine, it readily participates in electrophilic aromatic substitution reactions, with the position of substitution directed by the activating N-methylamino group and the deactivating, ortho-, para-directing fluorine atom.[6] The nucleophilic nitrogen atom is central to its role as a building block in the synthesis of more complex molecules.[7]
Applications in Research and Development
2-Fluoro-N-methylaniline is a crucial intermediate in several high-value chemical industries.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] It is particularly noted for its use in the preparation of drugs targeting neurological disorders and in the development of muscarinic agonists.[1][8] The fluorine atom can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity.[3]
-
Agrochemical Formulations: The compound is utilized in the creation of modern crop protection agents, including herbicides and pesticides.[1][2] The presence of fluorine can enhance the bioactivity of these agrochemicals.[3]
-
Aromatic Compound Synthesis: It is a versatile precursor for producing other complex aromatic compounds, which are essential in the manufacturing of dyes and pigments.[1]
-
Material Science: Researchers are exploring its use in the formulation of advanced polymers and coatings that require specific chemical properties for enhanced performance.[1]
Experimental Protocols
Detailed experimental protocols for reactions involving 2-Fluoro-N-methylaniline are often proprietary. However, a general synthesis procedure has been described in the literature.
Protocol 1: Synthesis of 2-Fluoro-N-methylaniline from 2-Fluoroaniline
This protocol details the N-methylation of 2-fluoroaniline using dimethyl carbonate.
Materials:
-
2-Fluoroaniline (15 g, 0.1351 mol)
-
Dimethyl carbonate (105 g)
-
Basic molecular sieve NaY (1.5 g, catalyst)
-
250 ml reaction flask
Procedure:
-
Combine dimethyl carbonate, 2-fluoroaniline, and the NaY catalyst in the reaction flask.[9]
-
Stir the mixture and heat to reflux under normal atmospheric pressure.[9]
-
Maintain the reflux for 11-12 hours. Monitor the reaction progress using Gas Chromatography (GC) until the starting material (2-fluoroaniline) is no longer detected.[9]
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
Filter the cooled mixture to remove the catalyst.[9]
-
The filtrate is then subjected to rectification under normal pressure to remove the solvent.[9]
-
The final product, N-methyl-o-fluoroaniline, is obtained with a reported GC purity of 99.2% and a yield of 99.4%.[9]
General Synthetic and Purification Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of 2-Fluoro-N-methylaniline, which is applicable to the protocol described above and other similar synthetic routes.
Caption: General experimental workflow for synthesis and purification.
Role in Drug Discovery Logical Workflow
The primary value of 2-Fluoro-N-methylaniline in drug development is its function as a molecular building block. The diagram below outlines the logical workflow from this intermediate to a potential drug candidate.
Caption: Logical workflow for using the aniline as a fragment in drug discovery.
Safety and Handling
2-Fluoro-N-methylaniline is associated with several hazards and requires careful handling in a laboratory or industrial setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[10]
Precautionary Measures & First Aid:
-
Handling: Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12] Avoid breathing fumes, and wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[11]
-
In Case of Contact:
-
Skin: Immediately flush skin with plenty of soap and water for at least 15 minutes.[11][12]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[11][12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]
-
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11][12] Thermal decomposition may produce toxic gases such as carbon oxides, hydrogen fluoride, and nitrogen oxides.[11]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Fluoro-N-methylaniline | C7H8FN | CID 2759010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Fluoro-N-methylaniline | 1978-38-7 [chemicalbook.com]
- 9. 2-Fluoro-N-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. capotchem.com [capotchem.com]



